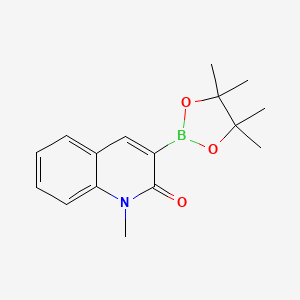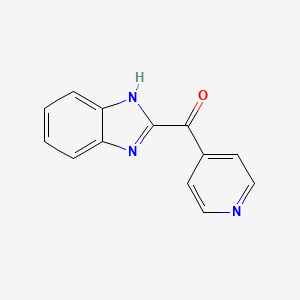![molecular formula C8H10BNO3 B13460450 (3,4-Dihydro-2H-benzo[b][1,4]oxazin-8-yl)boronic acid](/img/structure/B13460450.png)
(3,4-Dihydro-2H-benzo[b][1,4]oxazin-8-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,4-Dihydro-2H-benzo[b][1,4]oxazin-8-yl)boronic acid is a boronic acid derivative with a unique structure that includes a benzoxazine ring.
Méthodes De Préparation
The synthesis of (3,4-Dihydro-2H-benzo[b][1,4]oxazin-8-yl)boronic acid typically involves the reaction of a benzoxazine derivative with a boronic acid reagent. Common synthetic routes include:
Suzuki-Miyaura Coupling: This method involves the coupling of a halogenated benzoxazine with a boronic acid in the presence of a palladium catalyst and a base.
Direct Borylation: This method involves the direct introduction of a boronic acid group into the benzoxazine ring using a borylation reagent such as bis(pinacolato)diboron.
Industrial production methods may involve scaling up these reactions using continuous flow techniques to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
(3,4-Dihydro-2H-benzo[b][1,4]oxazin-8-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The benzoxazine ring can be reduced under hydrogenation conditions to form the corresponding amine.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide. Major products formed from these reactions include boronic esters, amines, and substituted benzoxazines.
Applications De Recherche Scientifique
(3,4-Dihydro-2H-benzo[b][1,4]oxazin-8-yl)boronic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting enzymes and receptors.
Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Research: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Mécanisme D'action
The mechanism of action of (3,4-Dihydro-2H-benzo[b][1,4]oxazin-8-yl)boronic acid involves its interaction with molecular targets such as enzymes. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. This interaction is crucial in the development of enzyme inhibitors for therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar compounds to (3,4-Dihydro-2H-benzo[b][1,4]oxazin-8-yl)boronic acid include other boronic acid derivatives such as:
- Phenylboronic Acid
- Pyridine-3-boronic Acid
- (4-Methoxyphenyl)boronic Acid
Compared to these compounds, this compound is unique due to its benzoxazine ring, which imparts distinct chemical and physical properties, making it suitable for specialized applications in medicinal chemistry and materials science .
Propriétés
Formule moléculaire |
C8H10BNO3 |
|---|---|
Poids moléculaire |
178.98 g/mol |
Nom IUPAC |
3,4-dihydro-2H-1,4-benzoxazin-8-ylboronic acid |
InChI |
InChI=1S/C8H10BNO3/c11-9(12)6-2-1-3-7-8(6)13-5-4-10-7/h1-3,10-12H,4-5H2 |
Clé InChI |
DSMYMVBTVMZREI-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C2C(=CC=C1)NCCO2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,2,4]Triazolo[1,5-a]pyridine-6-sulfonyl chloride](/img/structure/B13460369.png)



![Sodium [(carbamoylmethyl)sulfanyl]sulfonate](/img/structure/B13460394.png)

![2-methyl-5-(propan-2-yl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B13460404.png)
![[2-Amino-1,3,3-tris(hydroxymethyl)cyclobutyl]methanolhydrochloride](/img/structure/B13460415.png)


![trans-1-[(Benzyloxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid](/img/structure/B13460437.png)

![(2R,3R,4S)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-3-fluoro-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide](/img/structure/B13460452.png)

